Superior Yield in Pd-Catalyzed ortho-Arylation via Bidentate Directing Group Compared to Unsubstituted Analog
In a comparative study of bidentate directing groups for Pd-catalyzed ortho-arylation of aromatic amides, the [4-chloro-2-(1H-pyrazol-1-yl)phenyl]amine auxiliary delivered a significantly higher yield than the unsubstituted 2-(1H-pyrazol-1-yl)aniline auxiliary under identical conditions. The target compound afforded 78% isolated yield, whereas the unsubstituted analog gave only 32% yield . This difference is attributed to the electron-withdrawing para-chloro group, which stabilizes the palladacycle intermediate and enhances regioselectivity.
| Evidence Dimension | Yield of Pd-catalyzed ortho-arylation of benzamide derivative |
|---|---|
| Target Compound Data | 78% isolated yield |
| Comparator Or Baseline | 2-(1H-pyrazol-1-yl)aniline (unsubstituted analog, CAS 54705-91-8) : 32% isolated yield |
| Quantified Difference | 2.4-fold higher yield (46 percentage points) |
| Conditions | Pd(OAc)₂ (10 mol%), AgOAc (2.0 equiv), DCE, 100 °C, 24 h |
Why This Matters
Higher yield directly reduces the cost per successful reaction and enables late-stage functionalization with fewer side products.
